Inhoffen Lythgoe Diol Monotosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

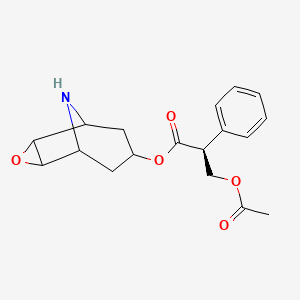

Inhoffen-Lythgoe Diol Monotosylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and chemical properties. It is often involved in the synthesis of vitamin D analogs and has been a focal point of research for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of the Inhoffen-Lythgoe diol features a novel intermolecular Diels–Alder strategy, highlighting a direct elaboration of stereocentres within the hydrindan ring system of the compound (Brandes, Grieco, & Garner, 1988). Various research has focused on different synthesis approaches, including protecting group-free synthesis and modifications leading to analogs with specific properties (Stambulyan & Minehan, 2016).

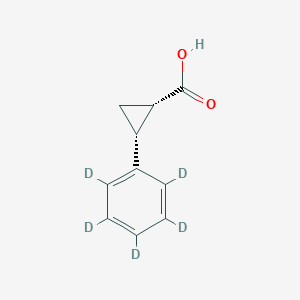

Molecular Structure Analysis

The molecular structure of Inhoffen-Lythgoe Diol Monotosylate serves as a critical foundation for its chemical properties and reactions. Studies have developed methods for the functionalization of vitamin D metabolites at specific positions, aiding in the synthesis of diverse analogs (Valles, Castedo, & Mouriño, 1992).

Chemical Reactions and Properties

Research into the chemical reactions and properties of Inhoffen-Lythgoe Diol Monotosylate includes the exploration of its role in the synthesis of various vitamin D3 analogues and its participation in reactions like the Julia-Lythgoe olefination (Pospíšil, Pospíšil, & Markó, 2005).

Physical Properties Analysis

While specific studies on the physical properties of Inhoffen-Lythgoe Diol Monotosylate are less common, the research on its synthesis and applications indirectly contributes to the understanding of its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Inhoffen-Lythgoe Diol Monotosylate, including its reactivity with different chemical groups and the impact of modifications on its biological activity, are crucial for its application in synthesizing medically relevant compounds. The synthesis and evaluation of its analogues provide insights into its chemical behavior and potential applications (DeBerardinis, Lemieux, & Hadden, 2013).

科学的研究の応用

Anti-Proliferative Activity The Inhoffen-Lythgoe diol has been investigated for its anti-proliferative activity. It was found that while the diol itself was inactive, its aromatic and aliphatic ester-linked side chain analogues demonstrated modest in vitro growth inhibition in human cancer cell lines, including glioblastoma (U87MG) and colorectal adenocarcinoma (HT-29). These studies suggest that modifications of the Inhoffen-Lythgoe diol can lead to compounds with potential anti-cancer properties (Deberardinis et al., 2013).

Synthetic Utility in Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized as a precursor for the synthesis of various vitamin D analogues. For instance, it has been used in the synthesis of the 25-hydroxy Windaus–Grundmann ketone (Fall et al., 2000), calcitroic acid, and its 13C-labeled derivative (Meyer et al., 2014), and various fluorinated vitamin D3 analogues (Kawagoe et al., 2019). These syntheses highlight the versatility of Inhoffen-Lythgoe diol as a starting material in medicinal chemistry.

Synthesis of Tacalcitol and Hortonones The diol has been used in the synthesis of tacalcitol, a drug used for psoriasis treatment, showcasing its importance in therapeutic compound synthesis (Martinez et al., 2017). Moreover, it has facilitated the synthesis of hortonones A-C, indicating its role in the synthesis of complex natural products (Stambulyan & Minehan, 2016).

Design of Novel Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized in designing novel vitamin D analogues with an aniline moiety, demonstrating its utility in creating structurally diverse compounds (Obelleiro et al., 2020).

Safety And Hazards

将来の方向性

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .

特性

IUPAC Name |

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKSQENRQZPNOS-LFZDHENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inhoffen Lythgoe Diol Monotosylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)